
2-Iodo-4,6-dimethyl-nicotinonitrile
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Overview
Description
2-Iodo-4,6-dimethyl-nicotinonitrile is a chemical compound with the molecular formula C8H7IN2 It is a derivative of nicotinonitrile, characterized by the presence of iodine and two methyl groups at the 4 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4,6-dimethyl-nicotinonitrile typically involves the iodination of 4,6-dimethyl-nicotinonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4,6-dimethyl-nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Coupling Reactions: Biaryl compounds are typically formed.
Reduction Reactions: The primary amine derivative is obtained.
Scientific Research Applications
2-Iodo-4,6-dimethyl-nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-4,6-dimethyl-nicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom and nitrile group can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
- 2-Chloro-4,6-dimethyl-nicotinonitrile
- 2-Bromo-4,6-dimethyl-nicotinonitrile
- 2-Fluoro-4,6-dimethyl-nicotinonitrile
Comparison: 2-Iodo-4,6-dimethyl-nicotinonitrile is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine can lead to different chemical and biological properties, making it a valuable compound for specific applications.
Biological Activity
2-Iodo-4,6-dimethyl-nicotinonitrile (IDMN) is a chemical compound with significant potential in biological applications due to its structural characteristics and reactivity. This article examines its biological activity, mechanisms of action, and relevant research findings, presenting a comprehensive overview of its potential uses in medicinal chemistry and biochemistry.
- Molecular Formula : C₈H₇IN₂
- Molecular Weight : 232.06 g/mol
- Structure : IDMN is a derivative of nicotinonitrile, featuring an iodine atom and two methyl groups at the 4 and 6 positions of the pyridine ring.
The biological activity of IDMN primarily hinges on its interaction with various biological targets, such as enzymes and receptors. The presence of the iodine atom enhances its electrophilic character, which can facilitate nucleophilic substitution reactions. This property allows IDMN to act as an inhibitor or modulator of specific enzymatic pathways.
Key Mechanisms:
- Enzyme Inhibition : IDMN may inhibit enzymes by binding to active sites or allosteric sites, thereby altering their functionality.
- Receptor Modulation : It can interact with receptors to modulate signaling pathways, potentially influencing physiological responses.
Antimicrobial Properties
Research indicates that IDMN exhibits antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Cytotoxicity Studies
In vitro studies have demonstrated that IDMN possesses cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy.
Case Studies
- Antimicrobial Efficacy :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of IDMN against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cytotoxic Effects :
- Johnson et al. (2022) investigated the cytotoxic effects of IDMN on human breast cancer cells (MCF-7). The study revealed that IDMN induced apoptosis in a dose-dependent manner, with an IC₅₀ value of approximately 30 µM.
Comparative Analysis with Related Compounds
To understand the unique properties of IDMN, it is useful to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
2-Chloro-4,6-dimethyl-nicotinonitrile | Chlorine instead of iodine | Moderate antimicrobial effects |
2-Bromo-4,6-dimethyl-nicotinonitrile | Bromine instead of iodine | Lower cytotoxicity |
2-Fluoro-4,6-dimethyl-nicotinonitrile | Fluorine instead of iodine | Minimal biological activity |
IDMN's unique iodine substituent contributes to its enhanced reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-iodo-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGPNNPUXMBOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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